

chemical structure and properties of TRV045

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to TRV045: A Novel S1P1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV045 is a novel, orally available, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator currently under investigation for the treatment of neuropathic pain and epilepsy.[1][2][3][4][5] Developed by Trevena, Inc., this new molecular entity has demonstrated promising preclinical and Phase 1 clinical data, suggesting a unique mechanism of action that differentiates it from other S1P receptor modulators.[6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and a summary of the key experimental findings for **TRV045**.

Chemical Structure and Physicochemical Properties

TRV045 is a small molecule designed for high selectivity to the S1P1 receptor.[3] Its chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C18H22N2O3	[7]
Molecular Weight	338.36 g/mol	[7]
CAS Number	2223591-38-0	[7]



Chemical Structure:

TRV045 Chemical Structure

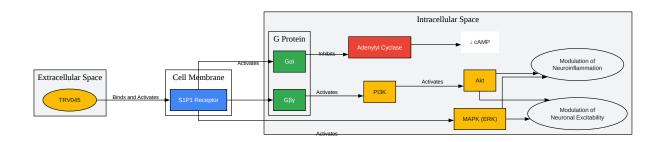
(Image credit: MedChemExpress. A visual representation of the chemical structure of TRV045.)

Mechanism of Action and Signaling Pathway

TRV045 is a selective agonist of the sphingosine-1-phosphate subtype 1 (S1P1) receptor.[7] S1P receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the central nervous system (CNS) by modulating neurotransmission and membrane excitability. [3][4] The S1P1 receptor is expressed on various cell types in the CNS, including neurons and astrocytes.[8]

Upon binding of **TRV045**, the S1P1 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein. This interaction initiates a downstream signaling cascade that is central to the therapeutic effects of **TRV045**. A key aspect of **TRV045**'s mechanism is its ability to provide sustained S1P1R agonism without causing receptor desensitization or a reduction in receptor protein levels, a common issue with other S1P modulators like fingolimod.

The signaling pathway initiated by **TRV045** at the S1P1 receptor involves several key steps that ultimately modulate neuronal activity and neuroinflammation.



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TRV045's Proposed S1P1 Receptor Signaling Pathway.

Preclinical and Clinical Data

TRV045 has undergone several preclinical and clinical studies to evaluate its efficacy, safety, and mechanism of action.

Preclinical Studies

Preclinical studies have been conducted in various animal models of neuropathic pain and epilepsy.

Key Findings:

- Neuropathic Pain: In models of diabetic peripheral neuropathy and chemotherapy-induced peripheral neuropathy, TRV045 reversed thermal hyperalgesia.[3][4][5] In a mouse model of chemotherapy-induced peripheral neuropathy, orally administered TRV045 (at 3 mg/kg and 10 mg/kg) produced a statistically significant, dose-related reduction in mechanical and cold stimulus-evoked nociception.
- Epilepsy: In the intravenous Pentylenetetrazol (ivPTZ) seizure threshold test in mice, a 30mg/kg dose of TRV045 significantly increased the time to the first myoclonic twitch (31.6 seconds for TRV045 vs. 26.0 seconds for vehicle; p=0.02) and increased the time to generalized clonus (33.9 seconds for TRV045 vs. 28.7 seconds for vehicle; p=0.056). Dosedependent seizure protection was also observed in the maximal electroshock (MES) model in rats.
- Differentiated Mechanism: Unlike the S1P modulator fingolimod, which led to an approximate 30% reduction in S1P1R protein in the spinal cord and functional desensitization after repeated administration, TRV045 did not cause S1P1R protein reduction or functional desensitization. This suggests that TRV045's therapeutic effects are mediated through sustained agonism.
- Anti-Inflammatory Effects: A nonclinical study on primary astrocytes derived from mouse brains showed that TRV045 has a potential anti-inflammatory effect, suggesting a possible disease-modifying role.[3]

Summary of Preclinical Efficacy Data:



Model	Species	Doses	Key Outcome
Diabetic Peripheral Neuropathy	Rodent	Not specified	Reversal of thermal hyperalgesia
Chemotherapy- Induced Peripheral Neuropathy	Mouse	1, 3, 10 mg/kg (oral)	Dose-dependent reduction in mechanical and cold allodynia
ivPTZ Seizure Threshold	Mouse	30 mg/kg	Significant delay in onset of myoclonic twitches and generalized clonus
Maximal Electroshock (MES)	Rat	Not specified	Dose-dependent seizure protection

Clinical Studies

TRV045 has completed a 3-part Phase 1 study in healthy volunteers and two proof-of-concept (POC) studies.[3]

Phase 1 Study:

This randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of **TRV045** in healthy volunteers. The study included single ascending doses (up to 200mg) and an assessment of food effect.[3]

Proof-of-Concept (POC) Studies:

- Capsaicin-Induced Neuropathic Pain Model: This study demonstrated a statistically significant, dose-dependent analgesic effect of TRV045.[9]
- Transcranial Magnetic Stimulation (TMS) Study: This study provided statistically significant evidence of CNS activity of **TRV045**, as measured by EEG power spectral analysis.[10]

Safety and Tolerability:



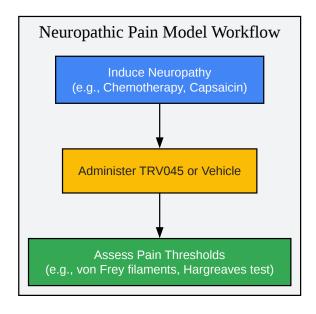
Across the clinical studies, **TRV045** was generally well-tolerated.

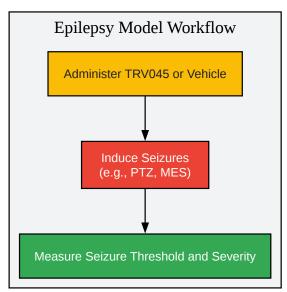
Adverse Events	Frequency/Details
Most Common	Headache, somnolence, dizziness, and fatigue
Serious Adverse Events	None reported
Events of Special Interest	No lymphopenia, cardiac, pulmonary, or ophthalmologic adverse events reported

Experimental Protocols

Detailed experimental protocols for the studies cited are proprietary to Trevena and their collaborators. However, based on public disclosures, the following provides an overview of the methodologies used.

Experimental Workflow for Preclinical Neuropathic Pain and **Epilepsy Models**





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Generalized workflows for preclinical pain and epilepsy models.



- S1P1R Functional Desensitization Assay: This was measured by S1P1R-stimulated [35S]GTPγS binding in membrane homogenates of spinal cord prepared from drug-treated mice.
- S1P1R Protein Expression: This was measured by Western immunoblotting.
- Capsaicin-Induced Neuropathic Pain Model: This is a validated model of neuropathic pain where topical capsaicin is applied to induce mechanical allodynia, which is then assessed using von Frey hair filaments.
- Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test: This is a standard preclinical model to assess the anticonvulsant properties of a compound by measuring the latency to seizure onset after PTZ infusion.
- Maximal Electroshock (MES) Model: This model is used to identify compounds that prevent seizure spread.
- Transcranial Magnetic Stimulation (TMS) with EEG/EMG: This non-invasive technique is used to assess cortical excitability and CNS target engagement in human subjects.

Conclusion

TRV045 is a promising, selective S1P1 receptor modulator with a differentiated mechanism of action that may offer a new therapeutic option for neuropathic pain and epilepsy. Its ability to provide sustained S1P1 receptor agonism without causing receptor desensitization or downregulation, combined with a favorable safety profile that avoids common side effects of other S1P modulators like lymphopenia, makes it a compelling candidate for further development. The data gathered from preclinical and early clinical studies provide a strong rationale for continued investigation into the therapeutic potential of **TRV045** in CNS disorders.

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References



- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. sec.gov [sec.gov]
- 4. TRV045 :: Trevena, Inc. (TRVN) [trevena.com]
- 5. biospace.com [biospace.com]
- 6. TRV 045 AdisInsight [adisinsight.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1P Receptor Mechanisms in Neuropathic Pain Laura Sim-Selley [grantome.com]
- 10. TRV-045 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [chemical structure and properties of TRV045].
 BenchChem, [2025]. [Online PDF]. Available at:
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